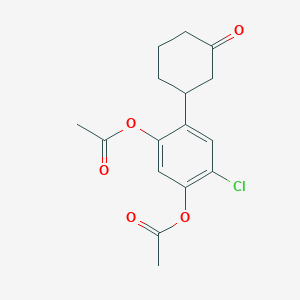
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is a chemical compound that features a phenylene ring substituted with a chloro group and a 3-oxocyclohexyl group, along with two acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate typically involves the following steps:
Formation of the 3-oxocyclohexyl group: This can be achieved through the oxidation of cyclohexanol to cyclohexanone, followed by further oxidation to form the 3-oxocyclohexyl group.
Substitution on the phenylene ring: The phenylene ring is substituted with a chloro group and a 3-oxocyclohexyl group through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the phenylene ring to introduce the acetate groups. This can be done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,3-phenylene diacetate: Lacks the 3-oxocyclohexyl group.
6-(3-oxocyclohexyl)-1,3-phenylene diacetate: Lacks the chloro group.
4-Chloro-6-(3-hydroxycyclohexyl)-1,3-phenylene diacetate: Contains a hydroxyl group instead of an oxo group.
Uniqueness
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is unique due to the presence of both the chloro and 3-oxocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
660818-52-0 |
|---|---|
Fórmula molecular |
C16H17ClO5 |
Peso molecular |
324.75 g/mol |
Nombre IUPAC |
[5-acetyloxy-4-chloro-2-(3-oxocyclohexyl)phenyl] acetate |
InChI |
InChI=1S/C16H17ClO5/c1-9(18)21-15-8-16(22-10(2)19)14(17)7-13(15)11-4-3-5-12(20)6-11/h7-8,11H,3-6H2,1-2H3 |
Clave InChI |
AOQYFTAZHGQSHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1C2CCCC(=O)C2)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
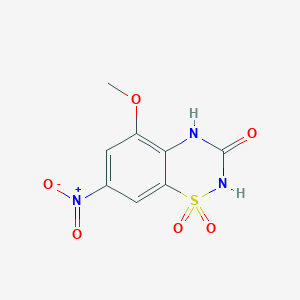
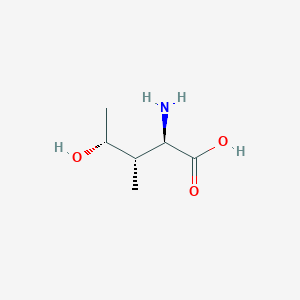
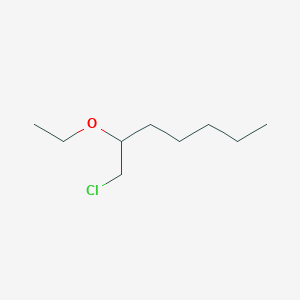
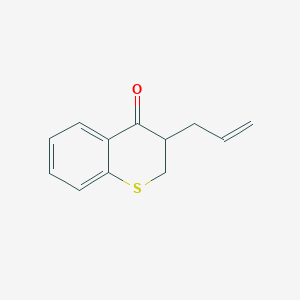
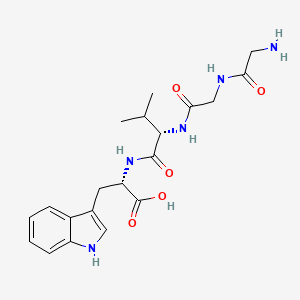
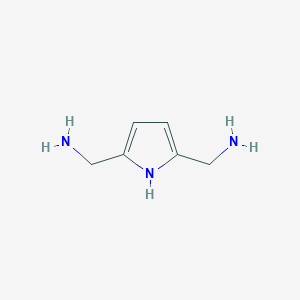
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
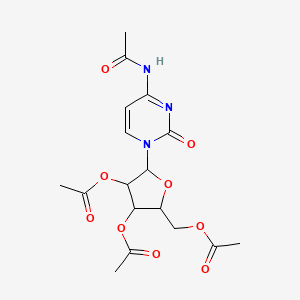
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
